

comparing the synthetic routes to fusarisetin A for efficiency

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A Comparative Guide to the Synthetic Routes of Fusarisetin A

Fusarisetin A, a potent inhibitor of cancer cell migration, has garnered significant attention from the synthetic chemistry community due to its complex pentacyclic structure and promising biological activity. This guide provides a comparative analysis of the reported total syntheses of **fusarisetin A**, with a focus on their efficiency. The routes developed by the research groups of Ang Li, Phil S. Baran, and Zhen Yang are evaluated based on key metrics such as overall yield, step count, and strategic innovations.

Key Synthetic Strategies at a Glance

The total syntheses of **fusarisetin A** have employed distinct strategies to construct the challenging 6,6,5,5,5-fused ring system. The Li group's approach is characterized by a linear sequence featuring a key intramolecular Diels-Alder (IMDA) reaction. The Baran group pursued a biomimetic and protecting-group-free synthesis, also utilizing an IMDA reaction but in a more convergent fashion. The Yang group introduced an alternative approach centered around a Pauson-Khand reaction to form a key part of the carbocyclic core.

Quantitative Comparison of Synthetic Routes

The efficiency of each synthetic route can be quantitatively assessed by comparing their overall yield and the total number of linear steps required to reach the final product.

Parameter	Li Synthesis	Baran Synthesis	Yang Synthesis
Starting Material	(S)-(-)-Citronellal	(S)-(-)-Citronellal	Not specified in abstracts
Longest Linear Sequence	13 steps[1]	9 steps[2][3]	Information not available in abstracts
Overall Yield	Not explicitly stated in abstracts	~10%[3]	Information not available in abstracts
Key Reactions	Intramolecular Diels-Alder, Pd-catalyzed allylic rearrangement, Wacker oxidation, Dieckmann condensation[1]	Protecting-group-free, Intramolecular Diels-Alder, TEMPO-mediated radical cyclization/aminolysis[2][3]	Intramolecular Pauson-Khand reaction[4]

Strategic Analysis

Li's Synthesis: This was the first total synthesis of **fusarisetin A** and served to reassign the absolute configuration of the natural product.[1] The 13-step route, starting from citronellal, relies on a Lewis acid-promoted intramolecular Diels-Alder reaction to construct the decalin core.[5][6] Subsequent steps involve a Pd-catalyzed O → C allylic rearrangement, a chemoselective Wacker oxidation, and a final Dieckmann condensation/hemiketalization cascade to complete the pentacyclic framework.[1] While groundbreaking, the longer linear sequence may impact the overall efficiency in terms of time and resources.

Baran's Synthesis: This nature-inspired approach is notably concise and efficient, being accomplished in just 9 steps with an impressive overall yield of approximately 10%.[3] A key feature of this synthesis is the complete avoidance of protecting groups, which significantly improves the step economy.[2][3] The route also commences from (S)-(-)-citronellal and employs a stereoselective IMDA reaction. A pivotal one-pot TEMPO-induced radical cyclization/aminolysis is then used to construct the C ring of **fusarisetin A**. [2][3] The scalability of this route has also been demonstrated.[7]

Yang's Synthesis: The Yang group developed an asymmetric total synthesis that offers an alternative to the IMDA-based strategies.[4] The cornerstone of their approach is the

application of an intramolecular Pauson-Khand reaction for the stereoselective construction of the trans-decalin subunit, including a challenging quaternary chiral center.[4] This method provides a different avenue for accessing the core structure of **fusarisetin A** and could be valuable for the synthesis of analogues.

Experimental Protocols

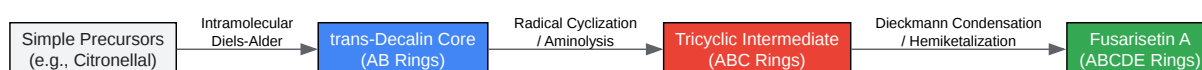
Detailed experimental procedures are crucial for the replication and adaptation of these synthetic routes. The following are representative key reactions from the Baran synthesis, which is notable for its efficiency and protecting-group-free nature.

Representative Experimental Protocol (Adapted from Baran's Synthesis):

- Intramolecular Diels-Alder Reaction:** To a solution of the triene precursor in a suitable solvent, a Lewis acid (e.g., $\text{BF}_3 \cdot \text{OEt}_2$) is added at a low temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is extracted and purified by column chromatography to yield the decalin core.
- One-pot TEMPO-induced Radical Cyclization/Aminolysis:** The decalin intermediate is dissolved in a solvent, and a base (e.g., LiHMDS) is added at low temperature. TEMPO and an oxidant (e.g., Cp_2FePF_6) are then added. The reaction mixture is stirred for a short period before the aminolysis precursor is added. The reaction is heated to facilitate the cyclization and subsequent aminolysis. After workup and purification, the advanced intermediate containing the C ring is obtained.

Logical Relationship of a Biomimetic Synthetic Pathway

The following diagram illustrates the general logic of a biomimetic approach to **fusarisetin A**, highlighting the key bond formations and strategic transformations.



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Caption: A generalized biomimetic synthetic strategy for **fusarisetin A**.

Conclusion

The total syntheses of **fusarisetin A** by the Li, Baran, and Yang groups showcase a variety of powerful synthetic strategies. For overall efficiency in terms of step count and yield, the protecting-group-free approach developed by the Baran group appears to be the most advantageous. The linear synthesis by the Li group, while longer, was instrumental in the structural elucidation of the natural product. The Pauson-Khand reaction-based strategy from the Yang group provides a valuable alternative for the construction of the core structure. The choice of a particular synthetic route will ultimately depend on the specific goals of the research, such as the need for large quantities of the natural product or the desire to generate diverse analogues for structure-activity relationship studies.

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